molecular formula C7H4BrNO B072286 2-Bromophenyl isocyanate CAS No. 1592-00-3

2-Bromophenyl isocyanate

Cat. No. B072286
CAS RN: 1592-00-3
M. Wt: 198.02 g/mol
InChI Key: GOOVAYJIVMBWPP-UHFFFAOYSA-N
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Description

2-Bromophenyl isocyanate is a chemical compound used in various organic synthesis processes. It's involved in reactions forming several complex molecules and has been a subject of study in organic chemistry due to its unique properties and applications in synthesis.

Synthesis Analysis

  • Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide, which includes reactions of 2-bromophenyl isocyanate with primary amines under copper(I) iodide catalysis (Lygin & Meijere, 2009).
  • Wu et al. (2013) described a palladium-catalyzed synthesis method for 2-aminobenzoxazinones using 2-bromoanilines and isocyanates, showcasing another synthesis approach involving 2-bromophenyl isocyanate (Wu et al., 2013).

Molecular Structure Analysis

  • The molecular structure of compounds synthesized from 2-bromophenyl isocyanate has been studied in several contexts. Kulai and Mallet-Ladeira (2016) synthesized and analyzed the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which involves 2-bromophenyl isocyanate as a precursor (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

  • Foltz et al. (2008) observed a thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates, highlighting a unique chemical reaction involving a bromo-substituted compound closely related to 2-bromophenyl isocyanate (Foltz et al., 2008).

Physical Properties Analysis

  • Sundström et al. (1976) compiled literature on bromobiphenyl syntheses, which can be extended to understanding the physical properties of related compounds like 2-bromophenyl isocyanate. They also described the gas chromatographic behavior of bromobiphenyls (Sundström et al., 1976).

Chemical Properties Analysis

  • The chemical properties of 2-bromophenyl isocyanate can be inferred from studies on related compounds. For instance, the research by Pandey et al. (2014) on palladium-catalyzed isocyanide insertion in 2-bromophenylthioureas provides insights into the reactivity and chemical behavior of 2-bromophenyl isocyanate derivatives (Pandey et al., 2014).

Scientific Research Applications

  • Synthesis of Benzimidazoles and Thiophenes : It is used in the synthesis of 1-substituted benzimidazoles and 3H-thieno[2,3-d]imidazoles, which are significant in organic chemistry and pharmaceuticals (Lygin & Meijere, 2009).

  • Respiratory Hazards : Isocyanates, including 2-Bromophenyl isocyanate, are known for their respiratory hazards, particularly in occupational settings. They are a significant cause of occupational asthma (Baur et al., 1994).

  • Modification of Wool : This compound has been used in the chemical modification of wool in hot dimethylformamide, improving the chemical resistance and reducing laundering shrinkage of the fabric (Koenig, 1962).

  • Thermal Rearrangement in Organic Synthesis : 2-Bromophenyl isocyanate undergoes thermal rearrangement to form bromoisocyanates, which are useful intermediates in organic synthesis (Foltz et al., 2008).

  • Synthesis of Antitumor Agents : It is used in the synthesis of intermediates for antitumor agents like sorafenib (Yan Feng-mei & Liu He-qin, 2009).

  • Inactivation of Insulin : 2-Bromophenyl isocyanate has been studied for its reactivity with insulin, leading to inactivation through reaction with amino groups (Gaunt et al., 1935).

  • Pd-Catalyzed Synthesis : The compound plays a role in palladium-catalyzed intramolecular cyclizations, demonstrating the utility of isocyanides in bond construction (Tang et al., 2014).

  • Electrolyte Additive for Li-ion Batteries : Aromatic isocyanates, including 2-Bromophenyl isocyanate, have been explored as electrolyte additives to improve the performance of lithium-ion batteries (Zhang, 2006).

  • Studies in Crystallography : It has been used to study the molecular structure of certain cyclo-adducts, contributing to the field of crystallography (Newton et al., 1967).

  • Microencapsulation for Self-Healing Polymers : Isocyanates, including 2-Bromophenyl isocyanate, are used in the microencapsulation process for self-healing polymers, showcasing their potential in advanced material sciences (Yang et al., 2008).

Safety And Hazards

Handling 2-Bromophenyl isocyanate requires caution. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOVAYJIVMBWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166606
Record name 2-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenyl isocyanate

CAS RN

1592-00-3
Record name 2-Bromophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-isocyanatobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromophenyl isocyanate
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2-Bromophenyl isocyanate
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2-Bromophenyl isocyanate
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2-Bromophenyl isocyanate
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2-Bromophenyl isocyanate
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2-Bromophenyl isocyanate

Citations

For This Compound
26
Citations
HK Rami, M Thompson, G Stemp, S Fell… - Bioorganic & medicinal …, 2006 - Elsevier
… Deprotection under acidic conditions followed by treatment with 2-bromophenyl isocyanate afforded analogues 7–11 in good overall yield. Preparation of the analogues 12–20 was …
Number of citations: 153 www.sciencedirect.com
Y Akae, H Okamura, Y Koyama, T Arai, T Takata - Organic letters, 2012 - ACS Publications
… The threading complexation of 1,12-diaminododecane and α-CD in refluxing water for 1 h to form pseudo[3]rotaxane gave a heterogeneous mixture to which 2-bromophenyl isocyanate …
Number of citations: 45 pubs.acs.org
M Lei, W Tian, W Li, P Lu, Y Wang - Tetrahedron, 2014 - Elsevier
… Furthermore, the pyrimidones resulted from 2-bromophenyl isocyanate could be transformed into various indole fused pyrimidones via intramolecular palladium-catalyzed Heck reaction …
Number of citations: 13 www.sciencedirect.com
Q **, H Nie, BW McCleland, KL Widdowson… - Bioorganic & medicinal …, 2004 - Elsevier
… in EtOH followed by coupling with 2-bromophenyl isocyanate produced the desired urea 3. … , which was then coupled with 2-bromophenyl isocyanate. Deprotection of the amine under …
Number of citations: 46 www.sciencedirect.com
KL Widdowson, JD Elliott, DF Veber, H Nie… - Journal of medicinal …, 2004 - ACS Publications
… Compound 4 was subsequently coupled with 2-bromophenyl isocyanate to form the urea 1f. Compounds 1d and 1e were made by the reduction of 3b using palladium on barium sulfate …
Number of citations: 92 pubs.acs.org
J Clayden, L Lemiègre, GA Morris… - Journal of the …, 2008 - ACS Publications
… ; tetraurea 30c was synthesized as shown in Scheme 6: aminodiurea 17c was chain-extended with m-nitrophenyl isocyanate, reduced to the amine, added to 2-bromophenyl isocyanate …
Number of citations: 82 pubs.acs.org
K Tanaka - TCI Mail, 2018 - tcichemicals.com
… Although the reaction of sterically demanding and coordinating 2-bromophenyl isocyanate with a 1,6-diyne was sluggish, the highest enantioselectivity was observed. …
Number of citations: 15 www.tcichemicals.com
YG Gololobov, PV Petrovskii, EM Ivanova… - Russian chemical …, 2003 - Springer
… rise to trimer 11 of the starting 2 bromophenyl isocyanate 6c, which is indicative of decomposition of the carbamate to yield 2 bromophenyl isocyanate. The resulting zwitterion 1a was …
Number of citations: 6 link.springer.com
Y Song - 2011 - search.proquest.com
A cyclic ketene acetal is an olefin that is substituted at one end by two electron-donating hetero atoms, like O, N, S, where these heteroatoms are connected together by a chain. …
Number of citations: 2 search.proquest.com
MS Asakawa - tcichemicals.com
… Although the reaction of sterically demanding and coordinating 2-bromophenyl isocyanate with a 1,6-diyne was sluggish, the highest enantioselectivity was observed. …
Number of citations: 0 www.tcichemicals.com

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